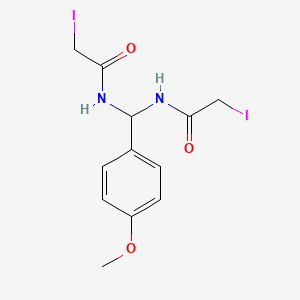![molecular formula C26H34N2O4 B11987726 (2E)-3-(4-methoxyphenyl)-N'-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}prop-2-enehydrazide](/img/structure/B11987726.png)
(2E)-3-(4-methoxyphenyl)-N'-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}prop-2-enehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(3-(4-MEO-PH)ACRYLOYL)-2-(4-(1,1,3,3-TETRAMETHYLBUTYL)PHENOXY)ACETOHYDRAZIDE is a synthetic organic compound that features both acrylate and hydrazide functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-(4-MEO-PH)ACRYLOYL)-2-(4-(1,1,3,3-TETRAMETHYLBUTYL)PHENOXY)ACETOHYDRAZIDE typically involves multiple steps:
Formation of the Acrylate Intermediate: This step involves the reaction of 4-methoxyphenol with acryloyl chloride in the presence of a base such as triethylamine to form the acrylate intermediate.
Hydrazide Formation: The acrylate intermediate is then reacted with hydrazine hydrate to form the hydrazide derivative.
Final Coupling: The hydrazide derivative is coupled with 4-(1,1,3,3-tetramethylbutyl)phenol under appropriate conditions to yield the final compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenol groups.
Reduction: Reduction reactions may target the acrylate or hydrazide groups.
Substitution: Substitution reactions can occur at the aromatic rings or the acrylate group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
Polymer Chemistry: Used as a monomer or cross-linking agent in the synthesis of polymers.
Materials Science: Incorporated into materials for enhanced properties such as thermal stability or mechanical strength.
Biology and Medicine
Drug Development: Potential use as a scaffold for the development of new pharmaceuticals.
Bioconjugation: Utilized in the conjugation of biomolecules for targeted delivery or imaging.
Industry
Coatings and Adhesives: Employed in the formulation of specialty coatings and adhesives due to its reactive functional groups.
作用機序
The mechanism of action of N’-(3-(4-MEO-PH)ACRYLOYL)-2-(4-(1,1,3,3-TETRAMETHYLBUTYL)PHENOXY)ACETOHYDRAZIDE depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. In polymer chemistry, it may participate in polymerization reactions, forming cross-linked networks.
類似化合物との比較
Similar Compounds
N’-(3-(4-MEO-PH)ACRYLOYL)-2-(4-(1,1,3,3-TETRAMETHYLBUTYL)PHENOXY)ACETOHYDRAZIDE: Similar in structure but may have different substituents on the aromatic rings or different functional groups.
Acrylate Derivatives: Compounds with acrylate groups that participate in polymerization reactions.
Hydrazide Derivatives: Compounds with hydrazide groups used in various chemical and biological applications.
Uniqueness
The uniqueness of N’-(3-(4-MEO-PH)ACRYLOYL)-2-(4-(1,1,3,3-TETRAMETHYLBUTYL)PHENOXY)ACETOHYDRAZIDE lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.
特性
分子式 |
C26H34N2O4 |
|---|---|
分子量 |
438.6 g/mol |
IUPAC名 |
(E)-3-(4-methoxyphenyl)-N'-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]prop-2-enehydrazide |
InChI |
InChI=1S/C26H34N2O4/c1-25(2,3)18-26(4,5)20-10-14-22(15-11-20)32-17-24(30)28-27-23(29)16-9-19-7-12-21(31-6)13-8-19/h7-16H,17-18H2,1-6H3,(H,27,29)(H,28,30)/b16-9+ |
InChIキー |
YLVIRAAWQRXUJY-CXUHLZMHSA-N |
異性体SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)NNC(=O)/C=C/C2=CC=C(C=C2)OC |
正規SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)NNC(=O)C=CC2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,1'-Biphenyl]-4-YL[2-(4-bromophenyl)-9-chloro-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]methanone](/img/structure/B11987646.png)

![2-methoxy-4-[(E)-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]phenyl acetate](/img/structure/B11987653.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B11987656.png)



![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11987685.png)
![2-(2,2,2-Trichloro-1-propionylamino-ethylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid methyl ester](/img/structure/B11987690.png)
![2-chloro-7-(4-methoxyphenyl)-6-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11987691.png)
![(5Z)-3-Isobutyl-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11987713.png)
![1,7-Dibenzyl-8-{(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11987717.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11987721.png)

